molecular formula C20H24N2O3 B2730417 N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide CAS No. 439111-15-6

N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

Cat. No.: B2730417
CAS No.: 439111-15-6
M. Wt: 340.423
InChI Key: KYKOQRACRGXGOG-UHFFFAOYSA-N
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Description

N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is a complex organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a naphthofuran core, which is fused with a morpholinopropyl group, making it a unique entity in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of ethyl naphtho[2,1-b]furan-2-carboxylate from 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate in the presence of potassium carbonate and DMF. This intermediate is then treated with hydrazine hydrate to form naphtho[2,1-b]furan-2-carbohydrazide. The final step involves the reaction of this intermediate with 3-chloropropylmorpholine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The morpholinopropyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide involves its interaction with various molecular targets. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,1-b]furan-2-carboxamide derivatives: These compounds share the naphthofuran core but differ in their substituent groups.

    Morpholine derivatives: Compounds containing the morpholine ring but with different core structures.

Uniqueness

N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is unique due to its combined naphthofuran and morpholinopropyl structure, which imparts distinct biological activities and chemical properties. This dual functionality makes it a versatile compound in various research fields.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-20(21-8-3-9-22-10-12-24-13-11-22)19-14-17-16-5-2-1-4-15(16)6-7-18(17)25-19/h1-2,4-7,19H,3,8-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKOQRACRGXGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2CC3=C(O2)C=CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821989
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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